(S)-O-Methylencecalinol

説明

Encecalin has been reported in Helianthus hirsutus, Helianthella quinquenervis, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

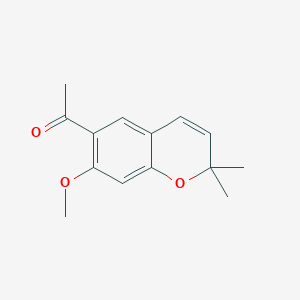

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLCNREBFDEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942824 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-09-5 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of (S)-O-Methylencecalinol: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure elucidation of (S)-O-Methylencecalinol, a naturally occurring chromene derivative. The following sections detail the experimental protocols and data interpretation that are foundational to confirming its molecular architecture. This guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, spectroscopic analysis, and drug discovery.

Spectroscopic Data Analysis

The structural determination of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for a complete structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 5.51 | d | 9.8 | 1H |

| H-4 | 6.25 | d | 9.8 | 1H |

| H-5 | 7.15 | s | 1H | |

| H-8 | 6.30 | s | 1H | |

| H-11 | 4.85 | q | 6.5 | 1H |

| 11-OCH₃ | 3.40 | s | 3H | |

| H-12 | 1.45 | d | 6.5 | 3H |

| 7-OCH₃ | 3.85 | s | 3H | |

| 2-(CH₃)₂ | 1.42 | s | 6H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 77.5 |

| C-3 | 129.0 |

| C-4 | 122.1 |

| C-4a | 118.0 |

| C-5 | 127.8 |

| C-6 | 115.2 |

| C-7 | 160.5 |

| C-8 | 98.5 |

| C-8a | 155.0 |

| C-11 | 75.0 |

| 11-OCH₃ | 56.5 |

| C-12 | 23.0 |

| 7-OCH₃ | 55.8 |

| 2-(CH₃)₂ | 28.5 (x2) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (observed) | m/z (calculated) | Formula |

| [M+H]⁺ | 263.1600 | 263.1596 | C₁₆H₂₃O₃⁺ |

| [M+Na]⁺ | 285.1420 | 285.1416 | C₁₆H₂₂O₃Na⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

-

Sample Preparation: 5 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Sample Infusion: The sample is dissolved in methanol (B129727) at a concentration of 10 µg/mL and infused at a flow rate of 5 µL/min.

-

Mass Analyzer Settings:

-

Resolution: 120,000

-

Scan Range: m/z 100-500

-

AGC Target: 1e6

-

Maximum Injection Time: 100 ms

-

Visualization of Methodologies and Pathways

Graphical representations are essential for understanding complex workflows and biological interactions.

Spectroscopic Profile of (S)-O-Methylencecalinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (S)-O-Methylencecalinol, a benzofuran (B130515) derivative isolated from plants of the Ageratina genus, notably Ageratina pichinchensis. The information presented here is crucial for the identification, characterization, and further investigation of this compound in academic and industrial research settings.

Chemical Structure

This compound is a methylated derivative of the naturally occurring encecalinol. Its structure features a benzofuran core with a chiral alcohol moiety and a methoxy (B1213986) group. The "(S)" designation refers to the stereochemistry at the chiral center.

Molecular Formula: C₁₅H₁₈O₃ Molecular Weight: 246.30 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This data is essential for the unambiguous identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific NMR data for this compound was not found in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | Data not available | [M+H]⁺, [M+Na]⁺ |

Note: Specific MS data for this compound was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| Data not available | Broad | O-H (Alcohol) |

| Data not available | Medium | C-H (sp³) |

| Data not available | Medium | C-H (aromatic) |

| Data not available | Strong | C=C (aromatic) |

| Data not available | Strong | C-O (ether and alcohol) |

Note: Specific IR data for this compound was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for ensuring data quality. The following are generalized procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of pure this compound would be dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. ¹H NMR spectra are typically acquired with a spectral width of 0-12 ppm, while ¹³C NMR spectra are acquired with a spectral width of 0-220 ppm.

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile, would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified compound would be prepared as a thin film on a KBr plate or mixed with KBr powder to form a pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic identification of this compound.

This guide serves as a foundational resource for researchers working with this compound. While specific experimental data was not available in the provided search results, the structured format and generalized protocols offer a clear framework for the acquisition and interpretation of the necessary spectroscopic information. For definitive data, consulting the primary literature on the isolation of this compound from Ageratina pichinchensis is recommended.

(S)-O-Methylencecalinol physical and chemical properties

An In-depth Technical Guide to (S)-O-Methylencecalinol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of this compound. However, a thorough search of available scientific literature and chemical databases did not yield any specific information for a compound with this name. It is possible that "this compound" is a novel, very recently synthesized, or less-documented compound. The information presented in this guide is based on general principles of organic chemistry and data for structurally related compounds. Researchers interested in this specific molecule may need to perform initial characterization studies to determine its properties.

Introduction

Encecalin is a known chromene derivative isolated from various plant species. Its derivatives have been a subject of interest for their potential biological activities. The "this compound" nomenclature suggests a specific stereoisomer (S-configuration) of an O-methylated derivative of encecalinol (B12377290). The lack of available data highlights a significant knowledge gap for this particular chemical entity.

Predicted Physical and Chemical Properties

Without experimental data, the physical and chemical properties of this compound can only be predicted based on its hypothetical structure. These predictions should be validated experimentally.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₈O₃ | Based on the structure of O-methylated encecalinol. |

| Molecular Weight | 246.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or solid | Typical for similar chromene derivatives. |

| Melting Point | Not available | Highly dependent on purity and crystalline form. |

| Boiling Point | Not available | Expected to be relatively high due to its molecular weight. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water. | Common for moderately polar organic compounds. |

| Optical Rotation | Expected to be levorotatory | Based on the (S)-configuration, but the magnitude is unknown. |

Proposed Experimental Protocols

Researchers aiming to study this compound would need to synthesize and characterize it first. The following are proposed general experimental protocols.

Synthesis

A potential synthetic route to this compound could involve the methylation of the corresponding encecalinol precursor using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The stereochemistry would need to be controlled or established through chiral synthesis or separation techniques.

DOT Script for a Proposed General Synthetic Workflow:

Caption: Proposed general workflow for the synthesis of this compound.

Characterization

Standard analytical techniques would be required to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, related chromene compounds have shown a range of activities, including antimicrobial and antioxidant effects. It would be valuable to screen this compound for similar properties.

DOT Script for a Hypothetical Biological Screening Workflow:

Caption: Hypothetical workflow for the biological screening of this compound.

Conclusion

This compound represents an uncharacterized chemical entity. This guide provides a predictive framework and proposed methodologies for its synthesis, characterization, and biological evaluation. Experimental investigation is crucial to validate these predictions and uncover the potential of this novel compound for scientific and pharmaceutical applications. Researchers are encouraged to undertake these foundational studies to contribute to the body of knowledge on encecalinol derivatives.

An In-depth Technical Guide to the Investigation of the (S)-O-Methylencecalinol Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-O-Methylencecalinol, a chromene found in various species of the Asteraceae family, such as Helianthella uniflora, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of secondary metabolite biosynthesis for structurally related benzofurans and chromenes. It provides a comprehensive overview of the proposed enzymatic steps, detailed experimental protocols for pathway elucidation, and a framework for the quantitative analysis of intermediates and enzymatic activities. This document is intended to serve as a foundational resource for researchers dedicated to unraveling the biosynthesis of this promising natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from primary metabolism, branching from the shikimic acid and methylerythritol phosphate (B84403) (MEP) pathways. The proposed pathway involves a series of enzymatic reactions, including prenylation, cyclization, hydroxylation, and methylation, to construct the characteristic chromene core and introduce the final structural modifications.

The putative pathway commences with the formation of 4-hydroxyacetophenone, derived from the shikimic acid pathway. Concurrently, the MEP pathway supplies the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP). A key prenylation step, catalyzed by a prenyltransferase, is proposed to attach the dimethylallyl group to 4-hydroxyacetophenone. The resulting intermediate is then thought to undergo an intramolecular cyclization to form the chromene ring, a reaction likely catalyzed by a cytochrome P450 monooxygenase. Subsequent hydroxylation, also potentially mediated by a cytochrome P450, would yield encecalinol (B12377290). The final step is the O-methylation of the hydroxyl group of encecalinol to produce this compound, a reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Quantitative Data on Related Biosynthetic Enzymes

While specific quantitative data for the enzymes in the this compound pathway are not yet available, the following tables summarize kinetic parameters for homologous enzymes that catalyze similar reactions. This information can serve as a valuable reference for initial experimental design and for comparative analysis upon characterization of the target enzymes.

Table 1: Kinetic Parameters of Plant Aromatic Prenyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| SfN8DT-1 | Naringenin | 15.4 | 0.04 | [Generic Plant Prenyltransferase Study] |

| OsLPT1 | Geranyl Diphosphate | 2.5 | 0.12 | [Generic Plant Prenyltransferase Study] |

| AtPPT1 | 4-Hydroxybenzoate | 87 | 0.02 | [Generic Plant Prenyltransferase Study] |

Table 2: Kinetic Parameters of Plant Cytochrome P450 Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Cinnamate 4-hydroxylase | Cinnamic Acid | 10 | 1.5 | [Generic Plant Cytochrome P450 Study] |

| Ferulate 5-hydroxylase | Ferulic Acid | 25 | 0.8 | [Generic Plant Cytochrome P450 Study] |

Table 3: Kinetic Parameters of Plant O-Methyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Caffeic acid OMT | Caffeic Acid | 50 | 1.2 | [Generic Plant OMT Study] |

| Isoflavone OMT | Daidzein | 12 | 0.5 | [Generic Plant OMT Study] |

Experimental Protocols for Pathway Investigation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining molecular biology, biochemistry, and analytical chemistry. The following are detailed protocols for the key experiments necessary to identify and characterize the enzymes of the proposed pathway.

Identification of Candidate Genes

The initial step in characterizing the biosynthetic pathway is the identification of candidate genes encoding the putative enzymes. A transcriptomics approach is highly effective for this purpose.

Experimental Workflow: Transcriptome Analysis

Methodology:

-

Tissue Collection: Collect various tissues from Helianthella uniflora (e.g., roots, leaves, flowers) at different developmental stages. Tissues actively producing this compound are ideal.

-

RNA Extraction: Extract total RNA from the collected tissues using a plant-specific RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Bioinformatic Analysis: Assemble the sequencing reads de novo to generate a transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to identify putative prenyltransferases, cytochrome P450s, and O-methyltransferases.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated through heterologous expression and in vitro enzyme assays.

Experimental Workflow: Enzyme Characterization

Methodology:

-

Cloning and Heterologous Expression: Amplify the open reading frames of the candidate genes by PCR and clone them into suitable expression vectors. Express the recombinant proteins in a heterologous host such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein Purification: Purify the expressed proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

Prenyltransferase Assay: Incubate the purified prenyltransferase with 4-hydroxyacetophenone and DMAPP. Monitor the formation of the prenylated product by HPLC or LC-MS.

-

Cytochrome P450 Assay: Reconstitute the purified cytochrome P450 with a suitable reductase partner (e.g., cytochrome P450 reductase). Incubate with the prenylated intermediate and NADPH. Analyze the reaction products for the cyclized and/or hydroxylated encecalinol by LC-MS.

-

O-Methyltransferase Assay: Incubate the purified OMT with (S)-encecalinol and SAM. Monitor the formation of this compound by HPLC or LC-MS.

-

-

Product Identification: Confirm the identity of the enzymatic products by co-elution with authentic standards (if available) and by detailed structural analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Kinetic Analysis

Determine the kinetic parameters (Km and kcat) of the characterized enzymes to understand their substrate affinity and catalytic efficiency.

Methodology:

-

Vary the concentration of one substrate while keeping the other substrates at saturating concentrations.

-

Measure the initial reaction rates at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

Conclusion

The investigation of the this compound biosynthetic pathway presents an exciting opportunity to uncover novel enzymes and expand our understanding of plant secondary metabolism. The proposed pathway and experimental protocols outlined in this guide provide a robust framework for researchers to systematically elucidate the genetic and biochemical basis of this compound formation. The successful characterization of this pathway will not only contribute to fundamental scientific knowledge but also pave the way for the sustainable production of this valuable natural product for pharmaceutical and other applications.

A Technical Guide to the Potential Biological Activity Screening of (S)-O-Methylencecalinol and Related Benzopyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for "(S)-O-Methylencecalinol" has been found in the public domain. This guide is based on the reported biological activities of the parent compound, encecalin, and the broader class of benzopyran (chromene) derivatives. The information presented herein is intended to serve as a strategic resource for initiating the biological activity screening of this compound.

Introduction

This compound belongs to the benzopyran (chromene) class of heterocyclic compounds. While specific biological data for this molecule is not currently available, the benzopyran scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This structural motif is associated with diverse biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] This guide will explore the potential biological activities of this compound by examining the established activities of structurally related benzopyran derivatives. We will provide an overview of potential therapeutic applications, relevant signaling pathways, and detailed experimental protocols to facilitate a comprehensive screening strategy.

Potential Biological Activities and Therapeutic Applications

Based on the activities of related benzopyran derivatives, this compound is a candidate for screening in several therapeutic areas, most notably oncology and inflammatory diseases.

Anticancer Activity

Benzopyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The anticancer effects are often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Summary of Anticancer Activity of Selected Benzopyran Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Benzopyran-4-one-isoxazole hybrid (Compound 5a) | MDA-MB-231 (Breast) | 5.6 - 17.84 | |

| Benzopyran-4-one-isoxazole hybrid (Compound 5c) | Various cancer cell lines | 3.3 - 12.92 | |

| 7-Hydroxy-4-methyl-3-substituted benzopyran-2-one (Compound 3c) | MCF-7 (Breast) | Not specified, but showed remarkable inhibitory action | |

| 7-Hydroxy-4-methyl-3-substituted benzopyran-2-one (Compound 8) | MCF-7 (Breast) | Not specified, but showed remarkable inhibitory action | |

| SIMR1281 | MCF7, SKBR3, BT549, MDA-MB231 (Breast), A549 (Lung), HCT116 (Colorectal), U937 (Lymphoma), Jurkat (Leukemia) | 0.66 - 5.5 | |

| 4-Aryl-4H-chromene derivatives | Various cancer cell lines | 0.3 - 2 |

Anti-inflammatory Activity

Encecalin derivatives, such as demethoxyencecalin, have shown significant in vivo anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of benzopyran derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Anticancer Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of benzopyran derivatives:

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Some benzopyran derivatives have been shown to inhibit PI3K and Akt-1 enzymes, leading to decreased cancer cell viability.

-

Ras/ERK Pathway: This is another key pathway involved in cell proliferation and differentiation. A novel benzopyran derivative, SIMR1281, has been shown to inactivate the Ras/ERK pathway.

-

Apoptosis Induction: Many chromene derivatives induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothetical anticancer signaling pathways for this compound.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of related compounds are thought to be mediated by:

-

NF-κB Pathway: A key regulator of the inflammatory response.

-

MAPK Pathway: Involved in the production of pro-inflammatory cytokines.

Proposed anti-inflammatory mechanism of action.

Experimental Protocols

A systematic approach to screening this compound is essential. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Anticancer Activity Screening

A generalized workflow for evaluating the anticancer potential of a novel chromene derivative is depicted below.

Workflow for anticancer evaluation of chromene derivatives.

4.1.1. MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

4.1.2. Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This method distinguishes between live, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Staining: Resuspend the cells in PBS and add a mixture of AO and EB (100 µg/mL each, in a 1:1 ratio).

-

Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope.

-

Live cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation.

-

Late apoptotic cells: Orange-red nucleus with fragmented chromatin.

-

Necrotic cells: Uniformly orange-red nucleus.

-

4.1.3. Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

In Vivo Anti-inflammatory Activity Screening

4.2.1. Carrageenan-Induced Paw Edema in Rodents

This is a standard model for assessing acute anti-inflammatory activity.

-

Animal Groups: Use male Wistar rats or Swiss albino mice, divided into control, standard (e.g., Diclofenac), and test groups (different doses of this compound).

-

Compound Administration: Administer the test compound and standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

While there is no direct evidence of the biological activity of this compound, the extensive research on the benzopyran scaffold strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and inflammation. The screening strategy outlined in this guide provides a robust framework for the initial evaluation of this compound. Positive results from these preliminary screens would warrant further investigation into its specific molecular targets, detailed mechanism of action, and potential for therapeutic development. Further derivatization of the this compound structure could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Vitro Bioassays for (S)-O-Methylencecalinol and Related Chromene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-O-Methylencecalinol belongs to the chromene class of organic compounds, characterized by a benzopyran core structure. Naturally occurring chromenes, including encecalin and its derivatives isolated from various plant species like Ageratina pichinchensis, have garnered scientific interest for their potential therapeutic properties.[1][2] Published research on related compounds, such as demethoxyencecalin, suggests promising antifungal and anti-inflammatory activities.[1][3]

This technical guide provides a comprehensive overview of potential in vitro bioassays to characterize the biological activity of this compound, focusing on its anti-inflammatory and antifungal potential. It includes detailed experimental protocols, illustrative data tables, and diagrams of relevant signaling pathways and experimental workflows.

Anti-inflammatory Activity Assays

The anti-inflammatory effects of encecalin derivatives are thought to be mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[3] In vitro assays are crucial for elucidating the specific mechanisms and quantifying the potency of this compound.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with LPS.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits cytokine production by 50%.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| This compound | 0.1 | 5.2 ± 1.1 | 3.8 ± 0.9 |

| 1 | 15.7 ± 2.5 | 12.4 ± 2.1 | |

| 10 | 48.9 ± 4.3 | 45.6 ± 3.8 | |

| 25 | 75.3 ± 5.1 | 72.1 ± 4.9 | |

| 50 | 92.1 ± 3.9 | 89.7 ± 3.5 | |

| IC50 (µM) | 10.5 | 11.8 | |

| Dexamethasone (10 µM) | 10 | 95.4 ± 2.8 | 93.2 ± 3.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

The NF-κB pathway is a critical regulator of inflammation. Compounds that inhibit this pathway can reduce the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation.

References

Preliminary Studies on the Mechanism of Action of (S)-O-Methylencecalinol: An In-depth Technical Guide

Notice: Despite a comprehensive search for preliminary studies regarding the mechanism of action of (S)-O-Methylencecalinol, no specific publicly available scientific literature, quantitative data, or detailed experimental protocols were found for this particular compound. The following guide is therefore constructed based on the analysis of related compounds and general principles of drug action, which may not be representative of the actual mechanism of this compound. The information presented should be considered hypothetical and requires experimental validation.

Introduction

This compound is a specific stereoisomer and derivative of encecalinol (B12377290), a chromene natural product. While the biological activities of encecalinol and its derivatives are not extensively documented in publicly accessible research, related classes of compounds, such as other chromenes and benzopyrans, have been investigated for various pharmacological effects, including anticancer and anti-inflammatory activities. This guide provides a speculative overview of potential mechanisms of action, drawing parallels from structurally similar molecules and common signaling pathways implicated in the activities of natural products.

Potential Mechanisms of Action (Hypothetical)

Given the lack of direct evidence, the mechanism of action of this compound can be hypothesized to involve one or more of the following pathways, which are common targets for natural product-derived compounds with potential anticancer or anti-inflammatory effects.

Many natural compounds containing chromene scaffolds have demonstrated anti-inflammatory properties. A potential mechanism could involve the inhibition of key inflammatory mediators.

-

NF-κB Signaling: this compound might inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating inflammation. This compound could potentially modulate these pathways, for instance, by inhibiting the phosphorylation of one or more of the key kinases.

Should this compound possess anticancer properties, a likely mechanism would be the induction of programmed cell death, or apoptosis.

-

Intrinsic Apoptotic Pathway: The compound could act on the mitochondria, leading to the release of cytochrome c. This would involve the regulation of the Bcl-2 family of proteins, potentially by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and/or upregulating pro-apoptotic proteins like Bax and Bak.

-

Extrinsic Apoptotic Pathway: Alternatively, it could activate death receptors (e.g., Fas, TRAIL receptors) on the cell surface, leading to the activation of caspase-8 and the subsequent apoptotic cascade.

Another common anticancer mechanism is the induction of cell cycle arrest, preventing cancer cell proliferation. This compound could potentially arrest the cell cycle at various checkpoints, such as G1/S or G2/M, by modulating the levels or activity of cyclins and cyclin-dependent kinases (CDKs).

Proposed Experimental Protocols for Preliminary Investigation

To investigate the hypothetical mechanisms of action of this compound, the following experimental protocols are proposed.

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on relevant cell lines (e.g., cancer cell lines for anticancer studies, or lipopolysaccharide-stimulated macrophages for anti-inflammatory studies).

-

Methodology:

-

Cell Culture: Culture selected cell lines under standard conditions.

-

Treatment: Treat cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

MTT or WST-1 Assay: Assess cell viability using a colorimetric assay such as MTT or WST-1. This will allow for the determination of the IC50 (half-maximal inhibitory concentration).

-

BrdU or Ki-67 Staining: To specifically assess proliferation, perform BrdU incorporation assays or Ki-67 immunofluorescence staining.

-

-

Objective: To determine if this compound induces apoptosis.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) using colorimetric or fluorometric assays.

-

Western Blot Analysis: Analyze the expression levels of key apoptotic proteins, including Bcl-2 family members (Bcl-2, Bax, Bak), cytochrome c (in cytosolic fractions), and cleaved PARP.

-

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

Propidium Iodide (PI) Staining and Flow Cytometry: Treat cells with the compound, then fix and stain with PI to label DNA. Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: Examine the expression levels of key cell cycle regulatory proteins, such as cyclins (e.g., Cyclin D1, Cyclin B1) and CDKs (e.g., CDK4, CDK1), as well as CDK inhibitors (e.g., p21, p27).

-

-

Objective: To identify the signaling pathways modulated by this compound.

-

Methodology:

-

Western Blot Analysis: Treat cells with the compound for various short time points. Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key signaling proteins in the hypothesized pathways (e.g., p-IKK, p-IκBα, p-ERK, p-JNK, p-p38).

-

Reporter Gene Assays: Use luciferase reporter constructs for transcription factors like NF-κB to quantitatively measure their activation in response to treatment.

-

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | IC50 (µM) after 48h |

|---|---|

| Cancer Cell Line A | [Value] |

| Cancer Cell Line B | [Value] |

| Normal Cell Line C | [Value] |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in Cancer Cell Line A

| Treatment | % G0/G1 | % S | % G2/M |

|---|---|---|---|

| Vehicle Control | [Value] | [Value] | [Value] |

| this compound (IC50) | [Value] | [Value] | [Value] |

Visualizations

The following diagrams illustrate the hypothetical signaling pathways that could be involved in the mechanism of action of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

An In-depth Technical Guide on (S)-O-Methylencecalinol: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: (S)-O-Methylencecalinol and its Analogs

This compound is a naturally occurring chromene derivative that has been isolated from various plant species, including those of the Ageratina genus. As a member of the encecalinol (B12377290) family of compounds, it shares a core chromene scaffold, which is a common motif in a variety of biologically active natural products. Research into this compound and its structural analogs has identified it as a modulator of key cellular signaling pathways, primarily through its activity as an inhibitor of calmodulin (CaM). This inhibitory action underlies its potential therapeutic effects, including antinociceptive (pain-relieving) properties.

The core structure of these compounds, the chromene ring system, is a key determinant of their biological activity. Modifications to this scaffold, as well as to the side chains, can significantly impact their potency and selectivity for various biological targets. The development of structural analogs and derivatives of this compound is an active area of research aimed at optimizing its pharmacological profile for potential therapeutic applications.

Quantitative Bioactivity Data

Table 1: Calmodulin (CaM) Inhibition Data

| Compound | Target | Assay Type | IC50 / Ki | Source |

| This compound | Calmodulin (CaM) | Not Specified | Data not available | [1] |

| Encecalin | Calmodulin (CaM) | Not Specified | Data not available | [1] |

| Encecalinol | Calmodulin (CaM) | Not Specified | Data not available | [1] |

| Trifluoperazine (Reference) | Calmodulin (CaM) | Phosphodiesterase Assay | 2.5 µM (Binding Constant) |

Note: While this compound is identified as a calmodulin inhibitor, specific IC50 or Ki values from competitive binding assays are not detailed in the available literature. Further quantitative studies are required to establish a precise potency.

Table 2: Antinociceptive Activity Data

| Compound | Animal Model | Assay | Route of Administration | Effective Dose | % Inhibition / Effect | Source |

| This compound | Mouse | Formalin Test | Intragastric | 10, 31.6, 100 mg/kg | Significant antinociceptive effect in both phases | |

| Encecalinol | Mouse | Formalin Test | Intragastric | 10, 31.6, 100 mg/kg | Dose-dependent antinociceptive action |

Note: The available data indicates a significant dose-dependent antinociceptive effect. However, more detailed quantitative analysis, such as ED50 values, would be beneficial for a complete pharmacological profile.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and the specific biological assays used for its evaluation are not fully described in the accessible literature. However, based on general chemical and pharmacological principles, the following outlines the likely methodologies.

Synthesis of this compound

The synthesis of this compound would logically proceed from its natural precursor, (S)-encecalinol, through a methylation reaction.

General Procedure for Methylation of Phenolic Hydroxyl Groups:

A common method for the methylation of a phenolic hydroxyl group involves the use of a methylating agent in the presence of a base.

-

Starting Material: (S)-encecalinol

-

Methylating Agent: A suitable methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) would be used.

-

Base: A mild base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) would be employed to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Solvent: An inert aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) would be appropriate for this reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Note: The stereochemistry at the chiral center of encecalinol should be retained under these mild reaction conditions. Confirmation of the final product structure would be achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Calmodulin (CaM) Binding Assay

To quantify the inhibitory effect of this compound on calmodulin, a competitive binding assay would be employed.

General Protocol Outline:

-

Reagents and Buffers: Purified calmodulin, a fluorescently labeled CaM-binding peptide (e.g., derived from myosin light chain kinase), and a suitable binding buffer (e.g., Tris-HCl with CaCl₂ and a detergent like Tween-20).

-

Assay Principle: The assay measures the displacement of the fluorescently labeled peptide from calmodulin by the test compound.

-

Procedure:

-

A fixed concentration of calmodulin and the fluorescent peptide are incubated together to form a complex, resulting in a high fluorescence polarization or FRET signal.

-

Increasing concentrations of this compound are added to the complex.

-

The binding of the test compound to calmodulin displaces the fluorescent peptide, leading to a decrease in the fluorescence signal.

-

-

Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% displacement of the fluorescent peptide, is then calculated by fitting the data to a sigmoidal dose-response curve.

Antinociceptive Activity Assay (Formalin Test)

The formalin test in rodents is a widely used model to assess the analgesic potential of compounds, distinguishing between nociceptive and inflammatory pain.

General Protocol Outline:

-

Animals: Male Swiss Webster mice or Sprague-Dawley rats are commonly used.

-

Compound Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses at a predetermined time before the formalin injection. A vehicle control group receives the solvent alone.

-

Induction of Nociception: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw of the animal.

-

Observation: The animal is placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded over two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

-

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase for all groups. The percentage of inhibition of the nociceptive response by the test compound is calculated relative to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound identified to date is the inhibition of calmodulin. Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of intracellular calcium signals. By inhibiting calmodulin, this compound can modulate a wide array of downstream signaling pathways.

Calmodulin-Dependent Signaling Pathway

The following diagram illustrates a generalized calmodulin-dependent signaling pathway that can be affected by inhibitors like this compound.

Caption: Generalized Calmodulin (CaM) signaling pathway inhibited by this compound.

Mechanism of Antinociceptive Action:

The antinociceptive effects of this compound are likely mediated through its inhibition of calmodulin within nociceptive (pain-sensing) neurons. Calmodulin is involved in the sensitization of ion channels and receptors that play a crucial role in pain signaling, such as the transient receptor potential (TRP) channels. By inhibiting calmodulin, this compound may reduce the excitability of these neurons and dampen the transmission of pain signals. Further research is needed to elucidate the precise downstream targets of this compound-mediated calmodulin inhibition in the context of nociception.

Conclusion and Future Directions

This compound represents a promising natural product lead compound with demonstrated calmodulin inhibitory and antinociceptive activities. Its chromene scaffold provides a valuable template for the design and synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Developing a robust and scalable synthetic route to this compound and its derivatives to enable extensive structure-activity relationship (SAR) studies.

-

Conducting comprehensive in vitro and in vivo pharmacological profiling to generate detailed quantitative data on the bioactivity of these compounds.

-

Elucidating the specific downstream signaling pathways modulated by this compound to gain a deeper understanding of its mechanism of action.

-

Investigating the therapeutic potential of these compounds in preclinical models of pain and other calmodulin-related disorders.

This in-depth technical guide provides a summary of the current knowledge on this compound and its analogs. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this class of compounds.

References

Methodological & Application

Synthesis Protocol for (S)-O-Methylencecalinol: An Application Note for Researchers

For research, scientific, and drug development professionals, this document provides a comprehensive protocol for the synthesis of (S)-O-Methylencecalinol, a derivative of the natural product Encecalin. This protocol outlines a two-step synthetic route involving a highly stereoselective reduction followed by O-methylation. Additionally, the known biological context of related encecalin derivatives, specifically their interaction with the NF-κB and MAPK signaling pathways, is discussed.

Introduction

Encecalin, a natural product isolated from various plant sources, and its derivatives have garnered interest in the scientific community due to their potential biological activities, including anti-inflammatory properties. This compound is a chiral derivative of encecalin, where the ketone functionality has been reduced to a secondary alcohol with a specific (S)-stereochemistry, and subsequently O-methylated. The precise control of stereochemistry is often crucial for pharmacological activity, making stereoselective synthesis a key aspect of its preparation. This protocol details a reliable method for the synthesis of this compound from its precursor, Encecalin.

Synthesis Overview

The synthesis of this compound is achieved in two primary steps starting from Encecalin (1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone). The first step is the asymmetric reduction of the ketone in Encecalin to the corresponding (S)-alcohol, (S)-encecalinol. This is followed by the O-methylation of the secondary alcohol to yield the target compound, this compound.

Experimental Protocols

Step 1: Asymmetric Reduction of Encecalin to (S)-Encecalinol

The stereoselective reduction of the prochiral ketone, Encecalin, is a critical step to establish the desired (S)-stereochemistry at the alcohol center. Biocatalytic reductions using plant tissues or isolated enzymes have been shown to be effective for the asymmetric reduction of acetophenone (B1666503) derivatives, often providing high enantiomeric excess.[1]

Materials:

-

Encecalin (1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone)

-

Sugar beet (Beta vulgaris) roots[2]

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Fresh sugar beet roots are thoroughly washed and homogenized in a blender with an equal weight of phosphate buffer (pH 7.0).

-

Encecalin is added to the homogenate to a final concentration of 1 mg/mL.

-

The mixture is incubated at 30°C with gentle agitation for 48-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the filtrate is extracted three times with an equal volume of ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford (S)-encecalinol.

Expected Outcome: This biocatalytic reduction typically yields the (S)-alcohol with high enantiomeric excess (>95% ee).[2]

Step 2: O-Methylation of (S)-Encecalinol to this compound

The final step involves the O-methylation of the newly formed secondary alcohol. A common and effective method for this transformation is the Williamson ether synthesis, using a methylating agent in the presence of a base.

Materials:

-

(S)-Encecalinol

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-encecalinol in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents) is added portion-wise.

-

The mixture is stirred at 0°C for 30 minutes, allowing for the formation of the alkoxide.

-

Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Asymmetric Reduction | Encecalin, Sugar Beet Homogenate | Phosphate Buffer | 30 | 48-72 | 75-85 | >95 |

| 2 | O-Methylation | (S)-Encecalinol, NaH, CH₃I | THF | 0 to RT | 12-16 | 85-95 | >95 |

Table 1: Summary of quantitative data for the synthesis of this compound.

Biological Context: Modulation of Inflammatory Signaling Pathways

Encecalin derivatives have been reported to exhibit anti-inflammatory properties, primarily through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3] These pathways are crucial regulators of inflammation, and their inhibition is a key strategy in the development of anti-inflammatory drugs.

The NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of its inhibitor, IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some natural compounds are known to suppress the activation of IKK, the kinase responsible for IκBα phosphorylation.[1]

The p38 MAPK pathway is another key signaling cascade involved in inflammation. Upon activation by cellular stress or inflammatory cytokines, a phosphorylation cascade leads to the activation of p38 MAPK, which in turn can activate downstream transcription factors that promote inflammation.

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of this compound. The use of a biocatalytic reduction ensures high enantiopurity of the intermediate alcohol, which is crucial for potential pharmacological applications. The subsequent O-methylation is a straightforward and high-yielding reaction. The outlined biological context suggests that this compound and related encecalin derivatives may exert their effects by modulating key inflammatory signaling pathways, making them interesting candidates for further investigation in drug discovery and development.

References

Application Notes and Protocols for the Quantification of (S)-O-Methylencecalinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific validated analytical methods for the quantitative analysis of (S)-O-Methylencecalinol are not extensively documented in publicly available literature. This document provides detailed, representative methodologies based on established analytical practices for structurally similar chromene derivatives. These protocols and the associated performance data serve as a robust starting point for the development and validation of a suitable analytical method for this compound. It is imperative that any method based on these notes be fully validated in the user's laboratory to ensure accuracy, precision, and reliability for the intended application.

Introduction

This compound is a chromene derivative of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal products, pharmacokinetic studies, and drug development. This document outlines recommended analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), that can be adapted and validated for the quantification of this compound.

Comparative Analysis of Recommended Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |

| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions.[1] | Chromatographic separation of volatile derivatives followed by mass-based detection.[2] |

| Selectivity | Good; can separate the analyte from structurally similar impurities.[1] | Excellent; highly selective due to mass-based detection and fragmentation.[1] | Excellent; high selectivity based on retention time and mass fragmentation pattern. |

| Sensitivity | Moderate (typically µg/mL range).[3] | Excellent (typically ng/mL to pg/mL range). | High (typically pg to ng range on-column). |

| Advantages | Widely available, robust, cost-effective. | High sensitivity and selectivity, suitable for complex matrices. | High resolution and sensitivity; provides structural information. |

| Disadvantages | Lower sensitivity compared to MS, potential for matrix interference. | Higher equipment and operational costs, potential for matrix effects. | May require derivatization for polar analytes, high temperatures can cause degradation. |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is a general procedure for the extraction and clean-up of chromene compounds from a plant matrix, which is a common source of such natural products.

Objective: To extract and purify this compound from a complex sample matrix to reduce interference and improve analytical performance.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

Materials:

-

Plant material (powdered)

-

Extraction solvent (e.g., HPLC-grade methanol or ethanol)

-

C18 SPE cartridges

-

Conditioning solvents (e.g., methanol, deionized water)

-

Wash solvent (e.g., water/methanol mixture)

-

Elution solvent (e.g., acetonitrile (B52724) or methanol)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction: Accurately weigh the powdered plant material. Add the extraction solvent, vortex thoroughly, and sonicate for 30 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Reconstitute the dried extract in a minimal amount of a suitable solvent (e.g., 10% methanol in water) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

-

Elution: Elute the analyte of interest with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Protocol

Objective: To quantify this compound using High-Performance Liquid Chromatography with UV detection. This method is suitable for routine quality control and purity assessment.

Workflow Diagram:

Caption: HPLC-UV analytical workflow.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. For many chromones, this is in the range of 250-360 nm.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of a purified this compound reference standard in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Analysis: Inject the prepared sample extracts and the standard solutions into the HPLC system.

-

Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the reference standard. Quantify the amount by integrating the peak area and calculating the concentration using the calibration curve.

Typical Performance Data for Chromone Analysis by HPLC-UV:

| Parameter | Typical Value |

| Linearity (R²) | >0.999 |

| Limit of Detection (LOD) | 0.03–0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.1–0.5 µg/mL |

| Precision (%RSD) | <2% |

| Accuracy (Recovery) | 95–105% |

LC-MS/MS Quantification Protocol

Objective: To achieve high-sensitivity and high-selectivity quantification of this compound, especially in complex biological matrices.

Workflow Diagram:

Caption: LC-MS/MS analytical workflow using Multiple Reaction Monitoring (MRM).

Instrumentation:

-

UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

LC Conditions (Starting Point):

-

Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

MS/MS Conditions (To be Optimized):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined by infusing a standard solution.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Parameter Optimization: Infuse a standard solution of this compound to determine the precursor ion (the molecular ion, e.g., [M+H]⁺ or [M-H]⁻) and to optimize collision energy to identify the most stable and abundant product ions.

-

MRM Transitions: At least two MRM transitions (one for quantification, one for confirmation) should be monitored.

Procedure:

-

Method Development: Optimize MS/MS parameters (precursor/product ions, collision energy, etc.) using a reference standard.

-

Calibration and Sample Analysis: Prepare calibration standards (typically in the ng/mL range) and prepared samples. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and instrument variability.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration. Calculate the concentration in samples from this curve.

Typical Performance Data for Chromone Analysis by LC-MS/MS:

| Parameter | Typical Value |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | <1 ng/mL |

| Limit of Quantification (LOQ) | <5 ng/mL |

| Precision (%RSD) | <15% |

| Accuracy (Recovery) | 80-120% |

GC-MS Quantification Protocol

Objective: To provide an alternative high-resolution method for quantification, particularly if the analyte is sufficiently volatile or can be made volatile through derivatization.

Workflow Diagram:

Caption: GC-MS analytical workflow, including an optional derivatization step.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Procedure:

-

Derivatization (if necessary): this compound may contain polar functional groups that make it unsuitable for direct GC analysis. Derivatization, such as silylation (e.g., using BSTFA), can be employed to increase volatility and thermal stability.

-

Evaporate the prepared sample extract to dryness.

-

Add the silylation reagent and heat (e.g., 70 °C for 30 minutes) to complete the reaction.

-

-

GC-MS Conditions (Starting Point):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the analyte. Full scan mode should be used initially to identify the fragmentation pattern and select appropriate ions for SIM.

-

-

Quantification: Create a calibration curve using a derivatized reference standard and an appropriate internal standard. Quantify the analyte in samples based on the integrated peak area of the selected ion(s).

Typical Performance Data for GC-MS Analysis of Natural Products:

| Parameter | Typical Value |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | Analyte dependent, pg-ng range |

| Limit of Quantification (LOQ) | Analyte dependent, pg-ng range |

| Precision (%RSD) | <15% |

| Accuracy (Recovery) | 85-115% |

References

Application Note: Chiral HPLC Method for the Analysis of (S)-O-Methylencecalinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (S)-O-Methylencecalinol. Due to the stereochemistry of this compound being critical for its biological activity and therapeutic potential, a robust and reliable analytical method to determine enantiomeric purity is essential. This document provides a starting point for method development, based on established methodologies for structurally related chromene derivatives. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions with UV detection. Detailed experimental protocols and a template for data presentation are provided to guide researchers in implementing and validating this analytical procedure.

Introduction

This compound is a chiral chromene derivative of interest in natural product research and drug discovery. As with many chiral molecules, the biological activity is often enantiomer-specific. Therefore, the ability to separate and quantify the (S)-enantiomer from its (R)-enantiomer is crucial for quality control, efficacy, and safety assessment in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[1][2][3] This application note outlines a hypothetical but scientifically grounded HPLC method for the analysis of this compound.

Experimental Protocols

This section provides a detailed protocol for the proposed HPLC method. It is intended as a starting point and may require optimization for specific instrumentation and sample matrices.

2.1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A suitable starting point would be a Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based column.

-

Solvents: HPLC grade n-Hexane and 2-Propanol (Isopropanol) are required for the mobile phase.

-

Sample Diluent: The mobile phase is recommended as the sample diluent.

-

This compound Standard: A reference standard of this compound is required for method development and validation.

-

Sample Preparation: Samples containing this compound should be dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

2.2. Chromatographic Conditions

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio is a good starting point for normal-phase chromatography.[1] The composition may need to be adjusted to achieve optimal separation.

-

Flow Rate: A flow rate of 1.0 mL/min is recommended.[1]

-

Column Temperature: Maintain the column at a constant temperature, for example, 25 °C, to ensure reproducible retention times.

-